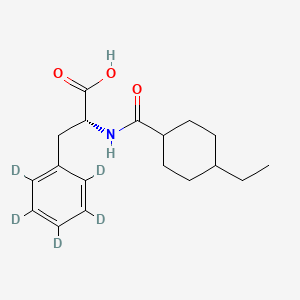
Des-(2-methoxyethyl)amino Gadoverstamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Des-(2-methoxyethyl)amino Gadoverstamide: is a gadolinium-based compound with the molecular formula C17H26N4O10.Gd.H and a molecular weight of 604.67 g/mol . This compound is primarily used as an impurity in the synthesis of Gadoverstamide, a gadolinium-containing complex used as a contrasting imaging agent in magnetic resonance imaging (MRI) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Des-(2-methoxyethyl)amino Gadoverstamide involves multiple steps, starting with the preparation of the ligand and subsequent complexation with gadolinium. The ligand is typically synthesized through a series of reactions involving amide bond formation and carboxylation . The final step involves the complexation of the ligand with gadolinium under controlled pH and temperature conditions to ensure the stability of the complex .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets the required specifications for use in medical imaging .
Analyse Des Réactions Chimiques
Types of Reactions
Des-(2-methoxyethyl)amino Gadoverstamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of gadolinium.
Reduction: Reduction reactions can be performed to revert the oxidized forms back to the original state.
Substitution: The compound can undergo substitution reactions where the methoxyethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation states of gadolinium, while substitution reactions can produce a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
Des-(2-methoxyethyl)amino Gadoverstamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of gadolinium-based MRI contrast agents.
Biology: Employed in studies involving the interaction of gadolinium complexes with biological molecules.
Medicine: Utilized in the development of new MRI contrast agents with improved imaging properties.
Industry: Applied in the production of high-purity gadolinium complexes for various industrial applications.
Mécanisme D'action
The mechanism of action of Des-(2-methoxyethyl)amino Gadoverstamide involves its behavior in a strong magnetic field. The gadolinium ion in the compound enhances the relaxation rates of protons in its molecular environment, which is crucial for MRI imaging . This enhancement is due to the paramagnetic properties of gadolinium, which affects the T1 (spin-lattice) and T2 (spin-spin) relaxation times of protons .
Comparaison Avec Des Composés Similaires
Des-(2-methoxyethyl)amino Gadoverstamide is similar to other gadolinium-based MRI contrast agents, such as:
Gadoversetamide: Another gadolinium-based contrast agent used in MRI.
Gadopentetate dimeglumine: A widely used MRI contrast agent with similar properties.
Gadoteridol: Another gadolinium-based agent with applications in MRI.
Uniqueness
What sets this compound apart is its specific use as an impurity in the synthesis of Gadoverstamide, which is not a common application for other gadolinium-based compounds .
Propriétés
IUPAC Name |
2-[2-[bis(carboxymethyl)amino]ethyl-[2-[carboxylatomethyl-[2-(2-methoxyethylimino)-2-oxidoethyl]amino]ethyl]amino]acetate;gadolinium(3+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N4O10.Gd/c1-31-7-2-18-13(22)8-20(10-15(25)26)5-3-19(9-14(23)24)4-6-21(11-16(27)28)12-17(29)30;/h2-12H2,1H3,(H,18,22)(H,23,24)(H,25,26)(H,27,28)(H,29,30);/q;+3/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSXLJYCMHYWKN-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN=C(CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)[O-])CC(=O)[O-])[O-].[Gd+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27GdN4O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Bicyclo[2.2.1]heptan-7-one, 2-ethynyl-, (1R,2R,4S)-rel- (9CI)](/img/new.no-structure.jpg)







